molecular formula C10H7FO2 B1463869 3-Fluoro-5-(furan-2-YL)phenol CAS No. 1261996-61-5

3-Fluoro-5-(furan-2-YL)phenol

Cat. No.: B1463869
CAS No.: 1261996-61-5
M. Wt: 178.16 g/mol
InChI Key: JIDOHQUFVYZIQR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(furan-2-YL)phenol is a useful research compound. Its molecular formula is C10H7FO2 and its molecular weight is 178.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoro-5-(furan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDOHQUFVYZIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684076
Record name 3-Fluoro-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-61-5
Record name 3-Fluoro-5-(furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Fluoro-5-(furan-2-YL)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenolic ring substituted with a fluorine atom and a furan moiety. The presence of the fluorine atom can enhance lipophilicity and stability, which are critical for biological interactions. The compound's CAS number is 1261996-61-5, and it can be synthesized through various chemical reactions involving phenolic derivatives.

Antimicrobial Activity

Research has indicated that compounds containing furan and phenolic structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of furan-containing compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing the potency of these compounds in inhibiting microbial growth .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against E. coli
This compound3264
Reference Compound1632

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as L1210 mouse leukemia cells showed significant growth inhibition with IC50 values in the nanomolar range. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegativity, which can affect the compound's interaction with biomolecules involved in cell signaling pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.

Case Studies

  • Antimicrobial Efficacy : A series of studies highlighted the antimicrobial efficacy of furan derivatives, including this compound, against Gram-positive and Gram-negative bacteria. These studies utilized both in vitro assays and structure-activity relationship (SAR) analyses to identify key functional groups responsible for enhanced activity .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds similar to this compound exhibited potent cytotoxic effects. For instance, modifications to the phenolic structure were shown to significantly increase anticancer activity through enhanced apoptotic signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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